(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2S,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2S,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol Stigmasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. Stigmasterol is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.
Stigmasterol, also known as poriferasterol or phytosterol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, stigmasterol is considered to be a sterol lipid molecule. Stigmasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmasterol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, stigmasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Stigmasterol participates in a number of enzymatic reactions. In particular, stigmasterol can be biosynthesized from stigmastane. Stigmasterol can also be converted into stigmasterol 3-O-beta-D-glucoside and stigmasterol 3-O-acetate. Outside of the human body, stigmasterol can be found in a number of food items such as broccoli, elderberry, ginger, and canola. This makes stigmasterol a potential biomarker for the consumption of these food products. Stigmasterol has been linked to the inborn metabolic disorders including sitosterolemia.
Stigmasterol is a 3beta-sterol that consists of 3beta-hydroxystigmastane having double bonds at the 5,6- and 22,23-positions. It has a role as a vitamin and a plant metabolite. It is a 3beta-sterol, a stigmastane sterol, a 3beta-hydroxy-Delta(5)-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.
Brand Name: Vulcanchem
CAS No.: 83-48-7
VCID: VC0192456
InChI: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23-,24-,25+,26-,27-,28-,29+/m0/s1
SMILES: CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2S,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

CAS No.: 83-48-7

Natural Products

VCID: VC0192456

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2S,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol - 83-48-7

CAS No. 83-48-7
Product Name (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2S,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2S,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21+,23-,24-,25+,26-,27-,28-,29+/m0/s1
Standard InChIKey HCXVJBMSMIARIN-PHZDYDNGSA-N
Isomeric SMILES CC[C@H](/C=C/[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Canonical SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Melting Point 170 °C
170°C
Physical Description Solid
Description Stigmasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. Stigmasterol is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.
Stigmasterol, also known as poriferasterol or phytosterol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, stigmasterol is considered to be a sterol lipid molecule. Stigmasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmasterol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, stigmasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Stigmasterol participates in a number of enzymatic reactions. In particular, stigmasterol can be biosynthesized from stigmastane. Stigmasterol can also be converted into stigmasterol 3-O-beta-D-glucoside and stigmasterol 3-O-acetate. Outside of the human body, stigmasterol can be found in a number of food items such as broccoli, elderberry, ginger, and canola. This makes stigmasterol a potential biomarker for the consumption of these food products. Stigmasterol has been linked to the inborn metabolic disorders including sitosterolemia.
Stigmasterol is a 3beta-sterol that consists of 3beta-hydroxystigmastane having double bonds at the 5,6- and 22,23-positions. It has a role as a vitamin and a plant metabolite. It is a 3beta-sterol, a stigmastane sterol, a 3beta-hydroxy-Delta(5)-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.
Solubility Very soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents
In water, 1.12X10-5 mg/L at 25 °C (est)
Synonyms Poriferasterol
Stigmasterol
Vapor Pressure 1.62X10-10 mm Hg at 25 °C (est)
Reference 1. Cabral CE, Klein MRST. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases. Arq Bras Cardiol. 2017 Nov;109(5):475-482. doi: 10.5935/abc.20170158. PMID: 29267628; PMCID: PMC5729784.

2. Ferrer A, Altabella T, Arró M, Boronat A. Emerging roles for conjugated sterols in plants. Prog Lipid Res. 2017 Jul;67:27-37. doi: 10.1016/j.plipres.2017.06.002. Epub 2017 Jun 27. PMID: 28666916.

3. Kangsamaksin T, Chaithongyot S, Wootthichairangsan C, Hanchaina R, Tangshewinsirikul C, Svasti J. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α. PLoS One. 2017 Dec 12;12(12):e0189628. doi: 10.1371/journal.pone.0189628. PMID: 29232409; PMCID: PMC5726636.

4. Kametani T, Furuyama H. Synthesis of vitamin D3 and related compounds. Med Res Rev. 1987 Apr-Jun;7(2):147-71. doi: 10.1002/med.2610070202. PMID: 3033409.

5. Sundararaman P, Djerassi C. A convenient synthesis of progesterone from stigmasterol. J Org Chem. 1977 Oct 28;42(22):3633-4. doi: 10.1021/jo00442a044. PMID: 915584.
PubChem Compound 12314479
Last Modified Dec 23 2021
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